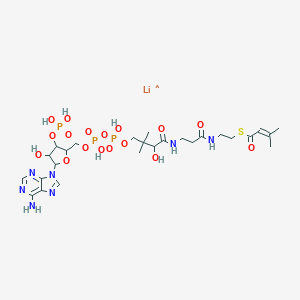
4-(Chloromethyl)-3,5-dimethylisoxazole
Descripción general
Descripción
4-(Chloromethyl)-3,5-dimethylisoxazole is a derivative of isoxazole, an aromatic compound with a five-membered ring consisting of three carbon atoms and one nitrogen atom. It is of significant interest in various chemical studies due to its structural and functional properties.
Synthesis Analysis
The synthesis of 4-(Chloromethyl)-3,5-dimethylisoxazole involves reactions starting from simpler organic molecules. A study by (Kavitha & Velraj, 2016) provides insight into the computational analysis and some experimental evidence of its synthesis.
Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-3,5-dimethylisoxazole has been explored using density functional theory (DFT) calculations. The study by (Kavitha & Velraj, 2016) discusses its geometry, vibrational analysis, and electronic properties.
Chemical Reactions and Properties
This compound exhibits interesting chemical properties due to the presence of the isoxazole ring and the chloromethyl group. Studies have explored its reactions, including its ability to form complexes with metals, as seen in research on copper(II) complexes (Devoto et al., 1983).
Physical Properties Analysis
The physical properties of 4-(Chloromethyl)-3,5-dimethylisoxazole, such as melting point, boiling point, and solubility, can be inferred from its molecular structure. These properties are essential for understanding its behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, are influenced by the isoxazole ring and the chloromethyl group. Theoretical and experimental studies, like the one by (Kavitha & Velraj, 2016), provide insights into these aspects.
Aplicaciones Científicas De Investigación
Theoretical and Computational Analysis
4-(Chloromethyl)-3,5-dimethylisoxazole (CDMI) has been studied for its structural and electronic properties. Density functional theory calculations revealed insights into its geometry, vibrational analysis, electronic properties, and nonlinear optical activity, indicating CDMI's greater nonlinear optical activity compared to 3,5-dimethylisoxazole (DMI) (Kavitha & Velraj, 2016).
Spectroscopic Properties in Copper(II) Complexes
The compound has been used to prepare copper(II) complexes, characterized by infrared, electronic, and paramagnetic resonance spectroscopy. These complexes show distinct spectroscopic properties, indicating the potential utility of CDMI in the study of complex metal-ligand interactions (Devoto et al., 1983).
Alkylation Studies
CDMI has been involved in alkylation studies, offering insights into the creation of isoxazoles with secondary and tertiary alkyl groups. This research is significant for understanding the chemical behavior and potential applications of CDMI in organic synthesis (Kashima et al., 1973).
Hydrogen Isotope Exchange Studies
Research on hydrogen isotope exchange in CDMI has provided understanding of the reactivity of the isoxazole ring, which is crucial for applications in isotopic labeling and studies of reaction mechanisms (Setkina & Sokolov, 1964).
Role in Bromodomain Ligands
CDMI derivatives have been identified as novel acetyl-lysine bioisosteres, showing potential in epigenetic regulation by displacing acetylated histone-mimicking peptides from bromodomains. This suggests CDMI's relevance in the development of inhibitors for gene transcription modulation (Hewings et al., 2011).
Safety And Hazards
According to the safety data sheet, 4-(Chloromethyl)-3,5-dimethylisoxazole is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
4-(chloromethyl)-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-4-6(3-7)5(2)9-8-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFAUKBQIAURIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0066531 | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-3,5-dimethylisoxazole | |
CAS RN |
19788-37-5 | |
| Record name | 4-(Chloromethyl)-3,5-dimethylisoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19788-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019788375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isoxazole, 4-(chloromethyl)-3,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0066531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-3,5-dimethylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,2S,4R,5S)-6-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol](/img/structure/B25280.png)








